An In-Depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Properties, Synthesis, and Handling
An In-Depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Properties, Synthesis, and Handling
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, a key fluorinated building block in modern organic synthesis. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring imparts unique electronic properties, enhancing the metabolic stability and lipophilicity of derivative molecules. These characteristics make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials.[1][2] This document details its core physicochemical properties, provides a robust protocol for its synthesis and characterization, and outlines essential safety and handling procedures.
Core Physicochemical Properties
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a colorless solid at room temperature, a physical state that is crucial for its storage and handling.[3][4] Its key properties are summarized below, providing the foundational data required for its application in experimental design.
| Property | Value | Source(s) |
| Chemical Name | Ethyl 2-(4-(trifluoromethyl)phenyl)acetate | [5] |
| Synonyms | Ethyl 4-(trifluoromethyl)phenylacetate | [3][4][6] |
| CAS Number | 721-63-1 | [3][4][5] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [3][4][5] |
| Molecular Weight | 232.20 g/mol | [3][5] |
| Appearance | Colorless Solid | [3][4] |
| Melting Point | 34-35 °C | [3][4] |
| Boiling Point | 104-105 °C at 7 Torr | [3][4] |
| Density | 1.207 g/cm³ | [3][4] |
| Solubility | Soluble in Methanol | [3][4] |
| InChIKey | BDVKGYOFECBKDX-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is the Fischer esterification of its parent carboxylic acid, 4-(trifluoromethyl)phenylacetic acid. This method is favored for its operational simplicity and use of readily available, cost-effective reagents.
Synthetic Rationale: The Fischer Esterification Approach
Fischer esterification is an acid-catalyzed equilibrium reaction. The selection of a strong acid catalyst, such as sulfuric acid, is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by ethanol. The reaction is typically performed using an excess of ethanol, which serves as both a reactant and the solvent. This excess concentration shifts the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle, maximizing the yield of the desired ester.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 2-(4-(trifluoromethyl)phenyl)acetate with a purity of >98%.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid (1.0 eq)[7]
-
Anhydrous Ethanol (20.0 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(trifluoromethyl)phenylacetic acid and anhydrous ethanol.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the mixture. The addition is exothermic and should be done slowly.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Extraction: Cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether.
-
Neutralization: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 104-105 °C at a pressure of 7 Torr to yield the final product as a colorless liquid that solidifies upon cooling.[3][4]
Post-Synthesis Purification Workflow
The following diagram illustrates the logical flow of the purification process, which is essential for isolating the target compound from byproducts and unreacted starting materials.
Caption: Purification workflow for Ethyl 2-(4-(trifluoromethyl)phenyl)acetate.
Analytical Characterization
Rigorous analytical characterization is a self-validating step to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic methods is employed for unambiguous identification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethyl group. The benzylic protons (-CH₂-Ar) will appear as a singlet, and the aromatic protons will exhibit a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the ester carbonyl carbon (~170 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), and distinct signals for the aromatic and aliphatic carbons.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single peak is expected, confirming the presence of the -CF₃ group.
-
IR (Infrared) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester C=O stretch. Strong C-F stretching bands are also expected in the 1100-1350 cm⁻¹ region.
-
MS (Mass Spectrometry): The molecular ion peak (M⁺) should be observed at m/z 232. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅).
Analytical Validation Workflow
This diagram outlines the synergistic use of multiple analytical techniques to achieve full compound validation.
Caption: Integrated workflow for the analytical validation of the final product.
Safe Handling and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is classified with GHS07 for causing skin, eye, and respiratory irritation.[4][8]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][8] |
| Precautionary Statements | P261: Avoid breathing dust/fumes.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][8] |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][8] The compound is stable under recommended storage conditions at room temperature.[4][9]
References
-
Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 14134124 - PubChem. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
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